molecular formula C17H12O7 B570071 Boeravinone O CAS No. 1449384-21-7

Boeravinone O

Cat. No.: B570071
CAS No.: 1449384-21-7
M. Wt: 328.276
InChI Key: HIHQFLYPSJTPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boeravinone O is a naturally occurring rotenoid compound isolated from the roots of the plant Boerhavia diffusa, commonly known as Punarnava. This compound belongs to the class of flavonoids and is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boeravinone O typically involves the extraction from the roots of Boerhavia diffusa. The extraction process includes:

    Drying and Grinding: The roots are dried and ground into a fine powder.

    Solvent Extraction: The powdered roots are subjected to solvent extraction using solvents such as methanol or ethanol.

    Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to obtain a crude extract.

    Purification: The crude extract is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The roots of Boerhavia diffusa are harvested, dried, and processed in industrial extraction units. The use of advanced chromatographic techniques ensures the efficient isolation of this compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Boeravinone O undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.

Scientific Research Applications

    Chemistry: Boeravinone O is used as a lead compound in the synthesis of novel pharmacologically active molecules.

    Biology: It is studied for its role in modulating biological pathways and its potential as a therapeutic agent.

    Medicine: this compound exhibits promising anti-cancer, anti-inflammatory, and antimicrobial activities, making it a candidate for drug development.

    Industry: It is used in the formulation of herbal supplements and cosmetic products due to its antioxidant properties.

Mechanism of Action

Boeravinone O exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating the activity of antioxidant enzymes.

    Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

    Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to their inhibition or death.

Comparison with Similar Compounds

Boeravinone O is compared with other similar compounds such as Boeravinone B, Boeravinone C, and Boeravinone G. These compounds share structural similarities but differ in their specific functional groups and pharmacological activities. This compound is unique due to its distinct molecular structure and its potent antioxidant and anti-inflammatory properties.

List of Similar Compounds

  • Boeravinone B
  • Boeravinone C
  • Boeravinone G

This compound stands out among these compounds for its comprehensive pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

4,6,11-trihydroxy-9-methoxy-6H-chromeno[3,4-b]chromen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O7/c1-22-7-5-10(19)13-11(6-7)23-16-12(14(13)20)8-3-2-4-9(18)15(8)24-17(16)21/h2-6,17-19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHQFLYPSJTPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C2=O)C4=C(C(=CC=C4)O)OC3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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